molecular formula C16H18F3N3O4 B2444152 Boc-Tdf-OH CAS No. 92367-17-4

Boc-Tdf-OH

Cat. No. B2444152
CAS RN: 92367-17-4
M. Wt: 373.332
InChI Key: WYABUBZWZAONDD-NSHDSACASA-N
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Description

Boc-Tdf-OH, also known as (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid, is a fluorinated alcohol molecule . It is widely used in scientific experiments.


Synthesis Analysis

Boc-Tdf-OH is related to the tert-butyloxycarbonyl (Boc) group, which is commonly used in peptide synthesis . The Boc group is advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . A green and eco-friendly route for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .


Molecular Structure Analysis

The molecular formula of Boc-Tdf-OH is C16H18F3N3O4, and its molecular weight is 373.33 . It can be formally regarded as the acid anhydride derived from a tert-butoxycarbonyl (Boc) group .


Chemical Reactions Analysis

Boc-Tdf-OH is related to the Boc group, which reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives . A green and eco-friendly route for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .


Physical And Chemical Properties Analysis

Boc-Tdf-OH is a compound with a molecular weight of 373.33 . It is related to the Boc group, which is stable towards most nucleophiles and bases .

Future Directions

Boc-Tdf-OH is widely used in scientific experiments, and its related Boc group plays a pivotal role in the synthesis of multifunctional targets . As the pursuit of more complex, functionally diverse structures continues to expand, the need to develop differential protecting group installation and deprotection strategies concomitantly must evolve .

Mechanism of Action

Target of Action

The primary target of Boc-Tdf-OH is the amine functional group . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Mode of Action

Boc-Tdf-OH interacts with its targets through a process known as deprotection . Deprotection of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This process involves the removal of the Boc group, revealing the original amine functional group .

Biochemical Pathways

The deprotection process plays a significant role in organic synthesis , affecting various biochemical pathways where the amine functional group is involved.

Pharmacokinetics

The pharmacokinetics of tenofovir disoproxil fumarate (tdf), a related compound, have been studied . A pharmacokinetic model for TDF and its active anabolite tenofovir-diphosphate (TFV-DP) was developed and validated with data from 4 different trials, including 4 distinct dosing regimes .

Result of Action

The result of Boc-Tdf-OH’s action is the deprotection of the amine functional group . This process reveals the original amine functional group, which can then participate in further chemical reactions .

Action Environment

The action of Boc-Tdf-OH can be influenced by various environmental factors. For instance, the deprotection process can be affected by the presence of water . Furthermore, the stability of Boc-Tdf-OH in intestinal fluid and hepatic/intestinal stability can influence the oral bioavailability of TFV prodrugs .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O4/c1-14(2,3)26-13(25)20-11(12(23)24)8-9-4-6-10(7-5-9)15(21-22-15)16(17,18)19/h4-7,11H,8H2,1-3H3,(H,20,25)(H,23,24)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYABUBZWZAONDD-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Tdf-OH

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